REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[C:5](=[O:13])[CH2:6][C:7]2=[O:12])[CH3:2].[N+:14]([O-])([OH:16])=[O:15]>CCOCC>[CH2:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[C:5](=[O:13])[CH:6]([N+:14]([O-:16])=[O:15])[C:7]2=[O:12])[CH3:2]
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Name
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|
Quantity
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0.52 g
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Type
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reactant
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Smiles
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C(C)C1=C2C(CC(C2=CC=C1)=O)=O
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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the precipitated product filtered after 40 mins
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Duration
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40 min
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Type
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CUSTOM
|
Details
|
at room temperature
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Type
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CUSTOM
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Details
|
m.p. (water, hydrochloric acid) 98°-100°C
|
Name
|
|
Type
|
|
Smiles
|
C(C)C1=C2C(C(C(C2=CC=C1)=O)[N+](=O)[O-])=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |